Technical Whitepaper: 5-Chloro-1'-methylspiro[indoline-3,4'-piperidine] – Synthesis, Properties, and Pharmacological Applications
Technical Whitepaper: 5-Chloro-1'-methylspiro[indoline-3,4'-piperidine] – Synthesis, Properties, and Pharmacological Applications
Executive Summary
The transition from flat, two-dimensional aromatic rings to complex, sp³-rich three-dimensional architectures is a defining trend in modern drug discovery. The spiro[indoline-3,4'-piperidine] framework is widely recognized as a 1 in medicinal chemistry[1]. By locking two heterocyclic rings at a single quaternary carbon, this scaffold projects functional groups into distinct spatial vectors, dramatically enhancing target specificity and metabolic stability.
Specifically, 5-chloro-1'-methylspiro[indoline-3,4'-piperidine] serves as a highly versatile building block. The strategic placement of a chlorine atom at the 5-position modulates the lipophilicity and electron density of the indoline core, while the 1'-methylated piperidine provides a basic center crucial for forming salt bridges within receptor binding pockets. Derivatives of this specific scaffold have demonstrated potent efficacy as 2[2] and as 3[3].
Chemical Structure and Physicochemical Properties
The physicochemical profile of 5-chloro-1'-methylspiro[indoline-3,4'-piperidine] makes it an ideal precursor for central nervous system (CNS) and oncology targets. The basic amine (pKa ~9.5) ensures high aqueous solubility at physiological pH, while the chlorinated indoline drives hydrophobic interactions.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 5-Chloro-1'-methylspiro[indoline-3,4'-piperidine] |
| Molecular Formula | C₁₃H₁₇ClN₂ |
| Molecular Weight | 236.74 g/mol [4] |
| Core Scaffold | Spiro[indoline-3,4'-piperidine] |
| Key Substituents | 5-Chloro (Indoline), 1'-Methyl (Piperidine) |
| Primary Applications | Kinase Inhibitors (c-Met), GPCR Agonists (Ghrelin) |
Synthetic Methodologies
Historically, the synthesis of spiro-piperidines has been achieved via5 or through oxindole bis-alkylation[5]. The most robust and scalable approach involves the bis-alkylation of 5-chlorooxindole, followed by chemoselective reduction.
Fig 1: Step-by-step synthetic workflow for the spiro[indoline-3,4'-piperidine] core scaffold.
Protocol 1: Synthesis of the Spiro Scaffold
Step 1: Enolate Formation and Bis-Alkylation
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Procedure: Dissolve 5-chlorooxindole (1.0 eq) in anhydrous DMF and cool to 0°C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq). Stir for 30 minutes, then add mechlorethamine hydrochloride (bis(2-chloroethyl)methylamine, 1.2 eq) dropwise.
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Causality: NaH irreversibly deprotonates the acidic alpha-carbon of the oxindole to form a highly nucleophilic enolate. The reaction is strictly maintained at 0°C to prevent exothermic runaway and minimize side-reactions. The bis-electrophile reacts sequentially with the enolate, forming the spirocyclic piperidine ring.
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Self-Validation: Reaction completion is confirmed by LC-MS, observing the disappearance of the oxindole mass and the appearance of the[M+H]⁺ peak for the spiro-lactam intermediate.
Step 2: Chemoselective Reduction
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Procedure: Dissolve the resulting spiro-lactam in anhydrous THF. Add Borane-THF complex (BH₃·THF, 3.0 eq) dropwise at room temperature, then reflux for 12 hours. Quench carefully with methanol and 1M HCl.
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Causality: The lactam carbonyl must be reduced to yield the basic indoline. BH₃·THF is utilized over LiAlH₄ to ensure chemoselectivity, preventing the potential reductive dehalogenation of the critical 5-chloro substituent.
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Self-Validation: Structural integrity is verified via ¹³C NMR. The protocol is validated by the loss of the carbonyl carbon signal (~175 ppm) and the distinct presence of the quaternary spiro carbon signal (~53 ppm).
Mechanistic & Pharmacological Applications
The 5-chloro-spiroindoline scaffold is a structural chameleon, capable of addressing diverse biological targets depending on its peripheral functionalization.
The c-Met Kinase Inhibitor Paradigm
Deregulation of the c-Met receptor tyrosine kinase is a primary driver in numerous human cancers. Spiro[indoline-3,4'-piperidine]-2-ones have been explicitly designed as 2[2]. The rigid spiro structure allows the chlorinated indoline to anchor deeply into the hydrophobic ATP-binding pocket, while the piperidine ring projects out toward the solvent-exposed region, blocking downstream oncogenic signaling.
Fig 2: Mechanism of action of spiroindoline derivatives in the c-Met RTK signaling pathway.
Protocol 2: In Vitro TR-FRET Kinase Assay
To evaluate the inhibitory potency of synthesized spiroindoline derivatives against c-Met, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.
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Procedure: Incubate recombinant c-Met kinase (0.5 nM) with the spiroindoline compound (serial dilutions) in assay buffer (50 mM HEPES, 10 mM MgCl₂, 0.01% BSA) for 15 minutes. Initiate the reaction by adding ATP (at the Km value) and a biotinylated poly-GT substrate. After 60 minutes, halt the reaction with EDTA and add a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.
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Causality: TR-FRET is selected over standard colorimetric assays due to its exceptional sensitivity and resistance to compound auto-fluorescence interference. If the spiroindoline successfully occupies the ATP pocket, substrate phosphorylation is blocked, preventing the FRET signal between the Europium donor and APC acceptor.
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Self-Validation: A known c-Met inhibitor (e.g., Crizotinib) must be run in parallel as a positive control to define the assay's dynamic range. The assay plate is only considered valid if the Z'-factor is > 0.5, ensuring statistical reliability of the IC₅₀ derivation.
References
- BLD Pharm.
- US Patent 4477667A. "Spiro[indoline-3,4'-piperidine]s and related compounds.
- Palucki, B. L., et al. "Spiro(indoline-3,4'-piperidine) growth hormone secretagogues as ghrelin mimetics." Bioorganic & Medicinal Chemistry Letters.
- Ye, L., et al. "Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors." PubMed.
- MDPI. "Dialkylation of Indoles with Trichloroacetimidates to Access 3,3-Disubstituted Indolenines." Molecules.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spiro(indoline-3,4'-piperidine) growth hormone secretagogues as ghrelin mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N/A|5-Chloro-1-methylspiro[indoline-3,4'-piperidine]|BLD Pharm [bldpharm.com]
- 5. US4477667A - Spiro[indoline-3,4'-piperidine]s and related compounds - Google Patents [patents.google.com]
